Tecastemizole

Overview

Description

Tecastemizole, a major metabolite of astemizole, is a potent and selective H1 receptor antagonist. Evidence suggests that this and certain other H1 receptor antagonists may possess anti-inflammatory effects.

Biological Activity

Tecastemizole, a major metabolite of astemizole, is primarily known for its role as a potent and selective H1 receptor antagonist. However, emerging research indicates that it possesses significant anti-inflammatory properties that may operate independently of its H1 receptor antagonism. This article explores the biological activity of this compound through various studies, including its effects on allergic inflammation, potential therapeutic applications, and underlying mechanisms.

H1 Receptor Antagonism

This compound's primary mechanism is through the antagonism of H1 receptors, which are involved in mediating allergic responses. Studies have demonstrated that this compound effectively reduces eosinophil recruitment to the lungs in allergic models, indicating its capacity to mitigate allergic inflammation in a dose-dependent manner .

H1 Receptor-Independent Effects

In addition to its receptor-mediated actions, this compound has been shown to exert anti-inflammatory effects that do not rely on H1 receptor antagonism. For instance, it inhibits the expression of endothelial adhesion molecules and reduces leukocyte adhesion to endothelial cells . This suggests that this compound may play a role in modulating late-phase inflammatory responses, which could be beneficial in treating chronic allergic conditions.

Case Studies and Experimental Models

Several studies have employed murine models to investigate the efficacy of this compound in allergic reactions:

- Murine Model of Allergic Lung Inflammation : this compound significantly inhibited antigen-induced eosinophil recruitment to the lungs, demonstrating its potential as an anti-allergic agent. The combination of this compound with dexamethasone further enhanced this effect, indicating a possible steroid-sparing role .

- Passive Cutaneous Anaphylaxis (PCA) : In guinea pig models, this compound was found to inhibit plasma extravasation during PCA reactions, suggesting that its effects may also involve acute inflammatory responses mediated by H1 receptors .

Table 1: Summary of Biological Activities of this compound

Pharmacokinetics and Biodistribution

A study utilizing fluorine magnetic resonance spectroscopy (MRS) explored the biodistribution of this compound in humans. It was found that after multiple doses, this compound-related moieties were detectable in the liver, with concentrations estimated at approximately 58 micromolar. This study highlights the potential for using MRS as a non-invasive method for studying the pharmacokinetics of mono-fluorinated compounds like this compound .

Properties

CAS No. |

75970-99-9 |

|---|---|

Molecular Formula |

C19H21FN4 |

Molecular Weight |

324.4 g/mol |

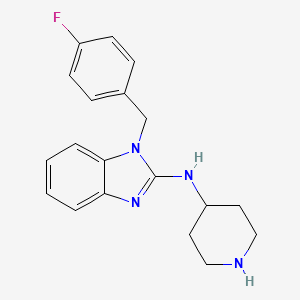

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N-piperidin-4-ylbenzimidazol-2-amine |

InChI |

InChI=1S/C19H21FN4/c20-15-7-5-14(6-8-15)13-24-18-4-2-1-3-17(18)23-19(24)22-16-9-11-21-12-10-16/h1-8,16,21H,9-13H2,(H,22,23) |

InChI Key |

SFOVDSLXFUGAIV-UHFFFAOYSA-N |

SMILES |

C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |

Canonical SMILES |

C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |

Appearance |

Solid powder |

Key on ui other cas no. |

75970-99-9 75970-64-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

75970-64-8 (Hydrobromide) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-((4-flurophenyl)methyl)-N-4-piperidinyl-1H-benzimidazol-2-amine norastemizole norastemizole hydrobromide tecastemizole |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.